![molecular formula C32H62O6Si2 B15164985 [1,4-Phenylenebis(methylene)]bis(tributoxysilane) CAS No. 192802-49-6](/img/structure/B15164985.png)
[1,4-Phenylenebis(methylene)]bis(tributoxysilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenebis(methylene)]bis(tributoxysilane): is a chemical compound with the molecular formula C({32})H({62})O({6})Si({2}). It is a silane derivative that contains a phenylene group connected by methylene bridges to two tributoxysilane groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) typically involves the reaction of 1,4-bis(chloromethyl)benzene with tributoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.
Catalyst: Common catalysts include palladium or platinum-based catalysts.
Solvent: Anhydrous solvents like toluene or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 1,4-bis(chloromethyl)benzene and tributoxysilane to remove impurities.
Reaction Setup: Large-scale reactors equipped with temperature control and inert gas flow systems.
Catalysis: Use of efficient catalysts to ensure high yield and selectivity.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) undergoes various chemical reactions, including:
Substitution Reactions: The methylene groups can participate in nucleophilic substitution reactions.
Oxidation: The silane groups can be oxidized to form silanols.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) for oxidation reactions.
Nucleophiles: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Major Products
Oxidation: Formation of silanols and phenylene derivatives.
Substitution: Formation of substituted phenylene derivatives.
Hydrolysis: Formation of silanols and tributyl alcohol.
Applications De Recherche Scientifique
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Surface Modification: Utilized for modifying the surface properties of materials, such as increasing hydrophobicity or adhesion.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mécanisme D'action
The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) involves its ability to form strong bonds with various substrates through its silane groups. The molecular targets and pathways include:
Silane Bond Formation: The silane groups can form covalent bonds with hydroxyl groups on surfaces, leading to surface modification.
Catalytic Activity: The compound can act as a ligand, coordinating with metal centers in catalytic reactions, thereby influencing the reaction pathway and enhancing catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributoxysilane.
[1,4-Phenylenebis(methylene)]bis(triethoxysilane): Contains triethoxysilane groups, making it more reactive towards hydrolysis.
[1,4-Phenylenebis(methylene)]bis(triphenylsilane): Contains triphenylsilane groups, which are bulkier and less reactive.
Uniqueness
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) is unique due to its balance of reactivity and stability. The tributoxysilane groups provide sufficient reactivity for surface modification and catalysis while maintaining stability under various conditions. This makes it a versatile compound for a wide range of applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
192802-49-6 |
|---|---|
Formule moléculaire |
C32H62O6Si2 |
Poids moléculaire |
599.0 g/mol |
Nom IUPAC |
tributoxy-[[4-(tributoxysilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C32H62O6Si2/c1-7-13-23-33-39(34-24-14-8-2,35-25-15-9-3)29-31-19-21-32(22-20-31)30-40(36-26-16-10-4,37-27-17-11-5)38-28-18-12-6/h19-22H,7-18,23-30H2,1-6H3 |
Clé InChI |
LUPITFJPVBMVRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](CC1=CC=C(C=C1)C[Si](OCCCC)(OCCCC)OCCCC)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
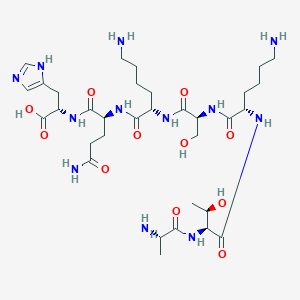
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
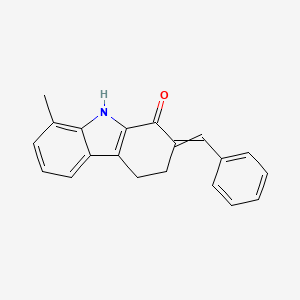
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
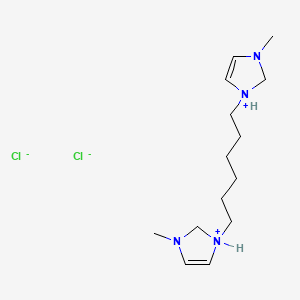
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
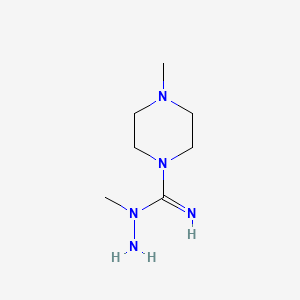
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
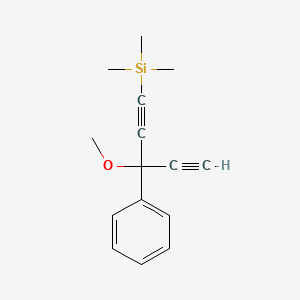
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
